molecular formula C24H23N3OS B3592759 1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone

1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3592759
M. Wt: 401.5 g/mol
InChI Key: NQSCRHLKEUFXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with a molecular formula of C22H21N3OS. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structure comprises a phenothiazine core linked to a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities .

Preparation Methods

The synthesis of 1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs for treating neurological disorders, including schizophrenia and depression.

    Biological Studies: The compound is used in studies investigating the mechanisms of neurotransmission and receptor binding. It serves as a tool for understanding the interactions between drugs and their molecular targets.

    Industrial Applications: In the pharmaceutical industry, it is used as an intermediate in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the central nervous system. The compound primarily acts as an antagonist at dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and behavior. By binding to these receptors, it modulates neurotransmitter activity, leading to therapeutic effects in conditions like schizophrenia and depression .

Comparison with Similar Compounds

1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent. While both compounds share a phenothiazine core, their side chains differ, leading to variations in their pharmacological profiles.

    Fluphenazine: A phenothiazine derivative with a piperazine side chain, similar to this compound.

The uniqueness of this compound lies in its specific combination of the phenothiazine core and phenylpiperazine moiety, which imparts distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c28-24(18-25-14-16-26(17-15-25)19-8-2-1-3-9-19)27-20-10-4-6-12-22(20)29-23-13-7-5-11-21(23)27/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCRHLKEUFXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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